cis-5,6-Dihydroxythymine
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Overview
Description
cis-5,6-Dihydroxythymine: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a major product of oxidative DNA damage, often formed through the reaction of thymine with reactive oxygen species generated by ionizing radiation or aerobic metabolism . This compound is significant in the study of DNA repair mechanisms and oxidative stress markers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,6-Dihydroxythymine typically involves the oxidation of thymidine. One common method is the osmium tetroxide oxidation of protected thymidine, which yields the cis isomers of thymine glycol . The Sharpless asymmetric dihydroxylation (AD) reaction is another method used to obtain the desired isomer, although it is slow and requires specific conditions .
Industrial Production Methods: While there is limited information on the industrial production of this compound, the use of ionic liquids as co-solvents has been shown to improve the yield and reaction rate of the Sharpless AD reaction .
Chemical Reactions Analysis
Types of Reactions: cis-5,6-Dihydroxythymine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role in oxidative DNA damage .
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used for the oxidation of thymidine to produce this compound.
Reduction and Substitution: Specific conditions and reagents for these reactions are less documented but are crucial in the study of DNA repair pathways.
Major Products: The primary product of these reactions is this compound itself, which can further participate in DNA repair processes .
Scientific Research Applications
cis-5,6-Dihydroxythymine is extensively studied in various scientific fields:
Mechanism of Action
cis-5,6-Dihydroxythymine exerts its effects by blocking DNA replication. When DNA polymerases encounter this lesion, they terminate primer extension immediately past the lesion site . This blockage is due to the distortion in the DNA structure caused by the compound, which hinders the incorporation of the next nucleotide . The presence of this compound in DNA is a signal for the base excision repair pathway to excise and repair the damaged base .
Comparison with Similar Compounds
- 5-Hydroxy-5,6-Dihydrothymidine
- cis-5,6-Dihydroxy-5,6-Dihydrothymidine
Comparison: cis-5,6-Dihydroxythymine is unique due to its specific formation through oxidative damage and its significant role in blocking DNA replication . While similar compounds like 5-Hydroxy-5,6-Dihydrothymidine also result from oxidative processes, they differ in their structural impact on DNA and their specific roles in DNA repair mechanisms .
Properties
CAS No. |
58000-49-0 |
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Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1 |
InChI Key |
GUKSGXOLJNWRLZ-MVHIGOERSA-N |
Isomeric SMILES |
C[C@@]1([C@H](NC(=O)NC1=O)O)O |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)O |
Origin of Product |
United States |
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